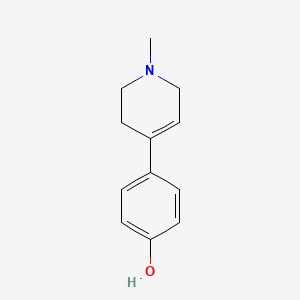

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

Description

The exact mass of the compound Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGCUVKCMPXMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966714 | |

| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-54-5 | |

| Record name | Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ66U8BXY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, also known as 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol or p-hydroxy-MPTP, is a significant metabolite of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The parent compound, MPTP, is renowned for its ability to induce a severe and irreversible form of parkinsonism in humans and animal models by selectively destroying dopaminergic neurons in the substantia nigra.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of this critical metabolite, offering insights for researchers in neurotoxicology, pharmacology, and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 g/mol | |

| IUPAC Name | 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |

| CAS Number | 5233-54-5 | |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structural analogues |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

Synthesis and Characterization

The synthesis of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is not widely documented in the literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of MPTP and other tetrahydropyridine derivatives. A proposed retro-synthetic approach would involve the Grignard reaction between a protected p-hydroxyphenyl magnesium bromide and 1-methyl-4-piperidone, followed by dehydration.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-.

Detailed Experimental Protocol (Hypothetical)

-

Protection of p-Bromophenol: To a solution of p-bromophenol in anhydrous dichloromethane, add a suitable protecting group for the phenolic hydroxyl, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react the protected p-bromophenol with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Grignard Reaction: Add 1-methyl-4-piperidone dropwise to the cooled Grignard reagent solution. Allow the reaction to proceed to completion.

-

Dehydration: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration, for instance, by refluxing in the presence of hydrochloric acid, to yield the tetrahydropyridine ring.

-

Deprotection: Remove the protecting group from the phenolic hydroxyl. For a TBDMS group, this can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Purification: The final product should be purified using column chromatography on silica gel.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the phenol ring, a vinylic proton on the tetrahydropyridine ring, and aliphatic protons for the methyl group and the remaining CH₂ groups of the tetrahydropyridine ring.

-

¹³C NMR: Expected signals would include aromatic carbons, vinylic carbons, and aliphatic carbons corresponding to the structure.

-

-

Mass Spectrometry (MS):

-

GC-MS: Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 189. Common fragmentation patterns for phenols include the loss of a hydrogen radical to form a stable phenoxy cation and cleavage of the benzylic bond.[3]

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol, aromatic C-H stretches, the C=C stretch of the tetrahydropyridine ring, and aliphatic C-H stretches.

Pharmacological Profile

The pharmacological activity of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is intrinsically linked to the neurotoxicity of its parent compound, MPTP.

Metabolism of MPTP

MPTP itself is not the toxic species. It is a lipophilic molecule that readily crosses the blood-brain barrier.[4] In the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which is then oxidized to the ultimate toxicant, 1-methyl-4-phenylpyridinium (MPP⁺).[5]

Caption: Metabolic pathways of MPTP.

Mechanism of Neurotoxicity

MPP⁺ is a polar molecule that is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6][7] Once inside the neuron, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[8] This inhibition leads to a cascade of detrimental effects, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[4]

Potential Role of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

The hydroxylation of MPTP to form p-hydroxy-MPTP is catalyzed by cytochrome P450 enzymes.[8] This metabolic step is generally considered a detoxification pathway. The addition of a hydroxyl group increases the polarity of the molecule, which may hinder its ability to cross the blood-brain barrier and enter dopaminergic neurons.

Furthermore, the phenolic hydroxyl group provides a site for further conjugation reactions (e.g., glucuronidation or sulfation), which would further increase water solubility and facilitate excretion.

However, it is also plausible that p-hydroxy-MPTP could be a substrate for MAO-B, leading to the formation of a hydroxylated MPP⁺ analogue. The neurotoxic potential of such a metabolite would depend on its affinity for the dopamine transporter and its ability to inhibit mitochondrial respiration. Further research is required to fully elucidate the pharmacological and toxicological profile of this hydroxylated metabolite.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- for the dopamine transporter.

Caption: Workflow for a dopamine transporter binding assay.

-

Membrane Preparation: Utilize a stable cell line overexpressing the human dopamine transporter (e.g., HEK-293 cells). Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Conditions: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity DAT radioligand (e.g., [³H]WIN 35,428) and a range of concentrations of the test compound (Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-).

-

Incubation: Incubate the plates at room temperature for a defined period to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a crucial metabolite in the biotransformation of the neurotoxin MPTP. While it is generally considered a product of a detoxification pathway, its complete pharmacological and toxicological profile remains to be fully elucidated. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential role in the context of MPTP-induced neurodegeneration. Further research into the specific interactions of this metabolite with the dopamine transporter and mitochondrial enzymes is warranted to fully comprehend its contribution to the overall neurotoxic effects of MPTP.

References

- Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980.

- Burns, R. S., Chiueh, C. C., Markey, S. P., Ebert, M. H., Jacobowitz, D. M., & Kopin, I. J. (1983). A primate model of parkinsonism: selective destruction of dopaminergic neurons in the pars compacta of the substantia nigra by N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Proceedings of the National Academy of Sciences, 80(14), 4546–4550.

- Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1984). Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors.

-

PubChem. (n.d.). 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

- Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173–2177.

- Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life sciences, 36(26), 2503–2508.

- Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of neurochemistry, 61(4), 1191–1206.

- Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement disorders, 13 Suppl 1, 35–38.

- Smeyne, R. J., & Jackson-Lewis, V. (2005). The MPTP model of Parkinson's disease. Brain research. Molecular brain research, 134(1), 57–66.

- Beal, M. F. (2001). Experimental models of Parkinson's disease. Nature reviews. Neuroscience, 2(5), 325–334.

-

MPTP-Induced Parkinsonian Syndrome. (1999). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

-

Wikipedia. (2023). MPTP. Retrieved from [Link]

-

Gu, G., & Avadhani, N. G. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 287(33), 27895–27907. Retrieved from [Link]

- Bezard, E., Gross, C. E., & Brotchie, J. M. (2001). Presymptomatic compensation in Parkinson's disease is not dependent on dopamine transporter up-regulation. Annals of neurology, 50(4), 540–543.

- Gainetdinov, R. R., Jones, S. R., & Caron, M. G. (1999). Functional hyperdopaminergia in dopamine transporter knock-out mice.

- Bezard, E., Dovero, S., Prunier, C., Ravenscroft, P., Chalon, S., Guilloteau, D., Crossman, A. R., Bioulac, B., Brotchie, J. M., & Gross, C. E. (2001). Relationship between the level of dopamine depletion and the extent of motor deficits in parkinsonian monkeys. Movement disorders, 16(3), 515–521.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. whitman.edu [whitman.edu]

- 4. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

- 5. MPTP - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

Abstract

This guide provides a comprehensive, in-depth technical overview of a robust and widely adopted synthetic pathway for 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. This key heterocyclic building block is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in various neurologically active pharmaceutical agents. The document emphasizes the core principles behind the synthetic strategy, detailing the mechanistic rationale for each step, providing validated experimental protocols, and outlining essential characterization and safety protocols.

Strategic Importance and Retrosynthetic Analysis

The tetrahydropyridine scaffold is a ubiquitous structural motif found in a multitude of bioactive molecules and approved pharmaceuticals.[1] Specifically, 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol serves as a critical intermediate in the synthesis of various compounds targeting the central nervous system.[2][3] Its structure combines a basic nitrogen center with a phenolic hydroxyl group, features that are often crucial for receptor binding and pharmacokinetic properties.

A logical retrosynthetic analysis of the target molecule involves the disconnection of the tetrahydropyridine ring, leading back to a pyridinium salt intermediate. This intermediate, in turn, can be conceptually derived from a simpler substituted pyridine and an alkylating agent. This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials.

Figure 1: Retrosynthetic pathway for 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. This diagram illustrates the key disconnections leading from the target molecule back to simplified starting materials.

The Forward Synthesis: A Two-Step Approach

The forward synthesis is a reliable two-step process that first involves the formation of a pyridinium salt, followed by its selective reduction to the desired tetrahydropyridine.

Step 1: N-Methylation and Pyridinium Salt Formation

The synthesis commences with the quaternization of a suitable 4-arylpyridine precursor. A common starting material is 4-(4-methoxyphenyl)pyridine, which is N-methylated using an appropriate methylating agent, typically methyl iodide. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic methyl group of the methyl iodide, displacing the iodide ion and forming the stable 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide salt.

Step 2: Selective Reduction of the Pyridinium Salt

The selective reduction of the pyridinium salt is the pivotal step in this synthesis.[4][5] The goal is to achieve partial hydrogenation of the pyridine ring to yield the 1,2,3,6-tetrahydropyridine isomer. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation.[6] The mechanism is believed to involve the initial 1,2- or 1,4-hydride addition to the electron-deficient pyridinium ring, forming a dihydropyridine intermediate.[5] Subsequent protonation and further reduction lead to the desired tetrahydropyridine. The choice of reaction conditions, including solvent and temperature, is critical to ensure high regioselectivity and yield. In this specific pathway, the methoxy protecting group on the phenol is typically cleaved under the reaction or workup conditions to yield the final product.

Figure 2: A flowchart of the forward synthesis pathway. This diagram outlines the two primary transformations from the starting material to the final product.

In-Depth Experimental Protocols

Materials and Reagents

| Reagent | Purity | Recommended Supplier |

| 4-(4-methoxyphenyl)pyridine | >97% | Sigma-Aldrich |

| Methyl Iodide | >99% | Acros Organics |

| Acetone | ACS Grade | Fisher Scientific |

| Sodium Borohydride | 99% | Sigma-Aldrich |

| Methanol | ACS Grade | VWR |

| Hydrochloric Acid (conc.) | 37% | J.T. Baker |

| Sodium Bicarbonate | ACS Grade | EMD Millipore |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | ACS Grade | Sigma-Aldrich |

Step-by-Step Synthesis

3.2.1. Synthesis of 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-methoxyphenyl)pyridine (1.0 eq.) in acetone (approximately 10 mL per gram of starting material).

-

To this solution, add methyl iodide (1.2 eq.) dropwise at ambient temperature.

-

Seal the flask and stir the mixture for 12-24 hours. A yellow precipitate will form over time.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold acetone to remove any unreacted starting materials.

-

Dry the resulting bright yellow solid under vacuum to yield 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide.

3.2.2. Synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

-

Suspend the 1-methyl-4-(4-methoxyphenyl)pyridin-1-ium iodide (1.0 eq.) in methanol (approximately 20 mL per gram of pyridinium salt) in a round-bottom flask.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (2.0-3.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully quench the reaction by slowly adding 1M hydrochloric acid until the solution is acidic (pH ~2). This step also facilitates the cleavage of the methoxy ether.

-

Stir for an additional 30 minutes.

-

Basify the solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude material can be purified by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group, the vinylic proton, the tetrahydropyridine ring protons, and the aromatic protons of the phenol ring. The integration should be consistent with the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the quaternary carbon of the double bond and the carbons of the phenyl ring. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the product ([M+H]⁺). |

| HPLC | A single major peak indicating high purity, typically >95%. |

Safety and Handling

-

Methyl iodide is a known carcinogen and a potent alkylating agent. It should be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.

-

Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add it slowly and in portions to the reaction mixture.

-

The quenching of the reduction reaction with acid is exothermic. Perform this step slowly and with adequate cooling to maintain control of the reaction temperature.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. [Link][7]

-

Zhou, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 354(18), 3465-3470. [Link][4]

-

University of Liverpool Repository. (2023). Reductive Transformation of Pyridinium Salts to Functionalised Molecules. [Link][5]

-

Redda, K., Corleto, L. A., & Knaus, E. E. (1979). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Canadian Journal of Chemistry, 57(22), 2981-2987. [Link][6]

-

Chao, H. G., et al. (1997). Aryl 1-But-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as Potential Antipsychotic Agents: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 40(14), 2192-2201. [Link][2][3]

-

Prasad, S. B. B., et al. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1367-1374. [Link][8]

-

Wang, C., et al. (2021). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. Nature Communications, 12(1), 5839. [Link][1]

Sources

- 1. Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | C12H15NO | CID 95056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol: Synthesis, Pharmacology, and Research Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol, a significant heterocyclic compound with notable relevance in neuroscience and toxicology. As a metabolite of the areca nut alkaloid arecoline and a structural analog of the neurotoxin MPTP, this molecule serves as a critical tool for studying cholinergic mechanisms and neurodegenerative processes. This guide details its chemical identity, physicochemical properties, synthesis protocols, biological mechanisms, and applications in research, providing a consolidated resource for professionals in the field.

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic name for the compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol .[1]

Common synonyms and alternative names include:

-

p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-phenol[2]

-

Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(4-hydroxyphenyl)-[2]

-

It is often handled in its hydrochloride salt form: 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride.[3]

Chemical Structure

The molecule consists of a phenol ring substituted at the para (4-position) with a 1-methyl-1,2,3,6-tetrahydropyridine ring. The linkage occurs from the 4-position of the tetrahydropyridine ring to the phenol.

Below is a diagram illustrating the core structure of the compound and its relationship to its precursor, Arecoline, and the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The structural similarity to MPTP, differing only by the para-hydroxyl group on the phenyl ring, is fundamental to its neuropharmacological interest.

Caption: Structural relationships of the target compound.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 5233-54-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.25 g/mol | [1][2] |

| PubChem CID | 95056 | [1] |

Physicochemical Properties

Understanding the physicochemical properties is essential for designing experimental protocols, including solvent selection for synthesis, purification, and bioassays.

| Property | Value (Predicted or Experimental) | Source(s) |

| Boiling Point | 324.6°C at 760 mmHg | [2] |

| Flash Point | 163.6°C | [2] |

| Density | 1.104 g/cm³ | [2] |

| pKa | 10.25 ± 0.30 (Predicted) | [4] |

| Melting Point (HCl Salt) | 206-207 °C | [4] |

Synthesis and Purification

The synthesis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol typically involves the dehydration of a piperidinol precursor. This approach is analogous to the synthesis of MPTP, reflecting their structural relationship.[5]

General Synthetic Pathway

The most common and direct route involves a two-step process:

-

Grignard Reaction: Reaction of a 4-methoxyphenylmagnesium bromide with 1-methyl-4-piperidone to form the tertiary alcohol, 4-(4-methoxyphenyl)-1-methylpiperidin-4-ol.

-

Dehydration and Demethylation: Acid-catalyzed dehydration of the alcohol intermediate to form the tetrahydropyridine ring, followed by demethylation of the methoxy group to yield the final phenolic compound. Strong acids like hydrobromic acid (HBr) are effective for this dual purpose.

Detailed Experimental Protocol

This protocol is a representative synthesis. Yields and reaction times may vary and require optimization.

Step 1: Synthesis of 4-(4-methoxyphenyl)-1-methylpiperidin-4-ol

-

In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a small crystal of iodine to anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 4-bromoanisole in anhydrous THF to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).

-

Once the Grignard reagent has formed, cool the mixture to 0°C.

-

Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude piperidinol intermediate.

Step 2: Dehydration and Demethylation to form 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol

-

To the crude piperidinol from Step 1, add a 48% aqueous solution of hydrobromic acid (HBr).

-

Heat the mixture to reflux (approximately 120-125°C) for 4-6 hours. This step facilitates both the dehydration of the tertiary alcohol and the cleavage of the methyl ether to form the phenol.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extract the product with a suitable organic solvent, such as a mixture of dichloromethane and isopropanol.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.

Purification and Characterization Workflow

Purification is critical to remove byproducts and unreacted starting materials.

Caption: A typical purification and validation workflow.

Self-Validation through Characterization:

-

¹H NMR: Expect characteristic peaks for the aromatic protons of the phenol ring, the vinylic proton on the tetrahydropyridine ring, the N-methyl group singlet, and the aliphatic protons of the saturated portion of the ring.

-

Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ ion corresponding to the molecular weight (189.25).

-

Infrared (IR) Spectroscopy: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the phenolic -OH group.

Biological Significance and Mechanism of Action

The biological activity of this compound is primarily understood through its relationship with arecoline and MPTP.

Relationship to Arecoline and MPTP

-

Metabolite of Arecoline: Arecoline is a major psychoactive alkaloid in the areca nut, consumed by millions worldwide.[6][7] It undergoes extensive metabolism in the body.[8][9] While N-methylnipecotic acid is a major metabolite, other biotransformation pathways exist.[6][9] 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is a known metabolite, linking areca nut consumption to exposure to this neuroactive compound.

-

Analog of MPTP: MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, producing a syndrome that closely mimics Parkinson's disease in primates and humans.[10][11][12][13] The toxicity of MPTP is dependent on its oxidation to the active toxicant MPP⁺ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B).[11][14] The structural similarity of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol to MPTP suggests it may share similar metabolic pathways and neurotoxic potential, although the presence of the hydroxyl group can significantly alter its properties, such as its ability to cross the blood-brain barrier and its affinity for MAO-B.

Pharmacodynamics

The primary mechanism of action is believed to be related to the cholinergic system, stemming from its precursor, arecoline, which is a non-selective muscarinic and nicotinic acetylcholine receptor agonist.[6][7] However, the key interest for researchers lies in its potential neurotoxicity.

The prevailing hypothesis is that, like MPTP, it could be oxidized by MAO-B to a pyridinium ion metabolite. This metabolite could then be taken up by dopamine transporters (DAT) into dopaminergic neurons, where it would inhibit Complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.

Caption: Hypothesized neurotoxic mechanism via MAO-B oxidation.

Applications in Neuroscientific Research

This compound is a valuable tool for:

-

Studying Parkinson's Disease Models: Its use in vivo allows researchers to investigate the specific contribution of the phenolic group to the neurotoxicity of the MPTP scaffold.[14][15] Experiments can compare its effects directly with MPTP to elucidate structure-activity relationships in dopaminergic neurodegeneration.[10][11]

-

Investigating Areca Nut Toxicology: It serves as an analytical standard and a tool to study the potential long-term neurological consequences of areca nut chewing.

-

Screening for Neuroprotective Agents: By inducing a consistent, dose-dependent dopaminergic lesion in cell cultures or animal models, the compound can be used in high-throughput screening assays to identify novel drugs that can prevent or mitigate neurodegeneration.

Safety, Handling, and Storage

Given its structural similarity to the potent neurotoxin MPTP, this compound must be handled with extreme caution.

-

Hazard Identification: Irritant. Suspected neurotoxin. Assume all risks associated with MPTP handling.

-

Handling: All work should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. Avoid inhalation of powder and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping the compound at -20°C is recommended to maintain stability.

References

- 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride - Matrix Scientific. [URL: https://www.matrixscientific.com/4-1-methyl-1-2-3-6-tetrahydropyridin-4-yl-phenol-hydrochloride-156054.html]

- 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride - ChemSigma. [URL: https://www.chemsigma.com/4-1-methyl-1-2-3-6-tetrahydropyridin-4-yl-phenol-hydrochloride-5233-54-5.html]

- Arecoline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Arecoline]

- 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol - ChemNet. [URL: https://www.chemnet.com/cas/en/5233-54-5/4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol.html]

- 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | C12H15NO | CID 95056 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/95056]

- The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - Canadian Journal of Neurological Sciences. [URL: https://www.cambridge.org/core/journals/canadian-journal-of-neurological-sciences/article/abs/neurotoxicity-of-1methyl4phenyl1236tetrahydropyridine-in-the-monkey-and-man/56A540562D50E559779E943997F4E564]

- 4-(1-METHYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YL)PHENOL HYDROCHLORIDE - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB72448689_EN.htm]

- The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2880709/]

- Arecoline | C8H13NO2 | CID 2230 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Arecoline]

- The metabolomics of (+/-)-arecoline 1-oxide in the mouse and its formation by human flavin-containing monooxygenases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17123469/]

- Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10539121/]

- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3050275/]

- Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6146039/]

- A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16780361/]

- The dopamine-depleting effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in CD-1 mice are gender-dependent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8122396/]

- Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, IV - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-methyl-4-phenyl-1-2-3-6-tetrahydropyridine-iv]

- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-4-phenyl-1_2_3_6-tetrahydropyridine]

Sources

- 1. 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | C12H15NO | CID 95056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5233-54-5 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol - CAS Database [chemnet.com]

- 3. 5233-54-5 4-(1-METHYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YL)PHENOL HYDROCHLORIDE [chemsigma.com]

- 4. 4-(1-METHYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YL)PHENOL HYDROCHLORIDE | 5233-54-5 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Arecoline - Wikipedia [en.wikipedia.org]

- 7. Arecoline | C8H13NO2 | CID 2230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The metabolomics of (+/-)-arecoline 1-oxide in the mouse and its formation by human flavin-containing monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The dopamine-depleting effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in CD-1 mice are gender-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Fates of MPTP: Bioactivation, Detoxification, and the Role of Cytochrome P450

Abstract: The pro-neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serves as a critical tool in modeling Parkinson's disease, owing to its selective destruction of dopaminergic neurons. This neurotoxicity is not inherent to the parent molecule but is contingent upon its complex metabolic processing. The ultimate neuropathological outcome is determined by a delicate balance between metabolic pathways leading to bioactivation and those resulting in detoxification. This technical guide provides an in-depth exploration of the enzymatic pathways governing MPTP metabolism. We will dissect the primary bioactivation route catalyzed by monoamine oxidase B (MAO-B), the multifaceted role of cytochrome P450 2D6 (CYP2D6) in both toxification and detoxification, and the formation of secondary metabolites, including 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, quantitative data, and detailed experimental protocols to facilitate further investigation into neurotoxicology and therapeutic intervention.

Introduction: The Metabolic Crossroads of a Pro-Neurotoxin

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a lipophilic compound that can readily cross the blood-brain barrier.[1] Its discovery as a potent and selective dopaminergic neurotoxin was serendipitous, arising from cases of severe parkinsonism in individuals who had self-administered a synthetic opioid contaminated with MPTP.[2][3] This incident unveiled a powerful chemical tool for studying Parkinson's disease, as MPTP administration in primates and mice replicates many of the key pathological hallmarks of the disease.[4]

The toxicity of MPTP is entirely dependent on its conversion to the ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+).[1][2] This conversion process, however, is not the sole metabolic fate of MPTP. The molecule stands at a metabolic crossroads, where competing enzymatic reactions determine whether it is bioactivated into a potent neurotoxin or biotransformed into less harmful, excretable compounds. The balance between these pathways is a critical determinant of individual susceptibility to MPTP-induced neurotoxicity.[5] This guide will illuminate these competing metabolic routes.

The Primary Bioactivation Pathway: MAO-B-Mediated Conversion to MPP+

The principal pathway for MPTP's bioactivation is a two-step oxidation process predominantly catalyzed by monoamine oxidase B (MAO-B).[6] This enzyme is strategically located on the outer mitochondrial membrane, particularly within non-dopaminergic cells like astrocytes.[1][4]

-

Step 1: MPTP to MPDP+ : MAO-B oxidizes MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[4]

-

Step 2: MPDP+ to MPP+ : The unstable MPDP+ intermediate is subsequently oxidized, either spontaneously or enzymatically, to the stable and highly polar neurotoxin, MPP+.[4]

Once formed, MPP+ is released into the extracellular space. Due to its positive charge and structural similarity to dopamine, it is selectively taken up into dopaminergic neurons via the high-affinity dopamine transporter (DAT).[7] This selective uptake mechanism explains the profound specificity of MPTP for the nigrostriatal dopamine system. Inside the neuron, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain, leading to catastrophic energy failure, oxidative stress, and ultimately, cell death.[4]

The Multifaceted Role of Cytochrome P450 2D6 (CYP2D6)

While MAO-B is the primary catalyst for MPTP bioactivation, the cytochrome P450 system, particularly isoform 2D6 (CYP2D6), plays a crucial and dualistic role. CYP2D6 is expressed in the liver but is also found within the very neurons targeted by MPTP, including the pigmented neurons of the substantia nigra.[5] Its contribution is complex, participating in both detoxification and, under certain conditions, bioactivation.

Detoxification via N-demethylation

The major detoxification route for MPTP is N-demethylation, which produces 4-phenyl-1,2,3,6-tetrahydropyridine (PTP or nor-MPTP). This reaction is catalyzed by several P450 enzymes, with CYP2D6 displaying the highest affinity for this transformation.[8][9] This pathway effectively removes the methyl group required for the formation of the toxic MPP+ cation, rendering the resulting molecule significantly less toxic. Studies using human liver microsomes have shown that this pathway can account for a substantial portion of hepatic MPTP metabolism and represents a critical neuroprotective mechanism.[5][8] Other isoforms, including CYP1A2 and CYP3A4, also contribute to N-demethylation, but at a lower affinity compared to CYP2D6.[8]

Bioactivation via Oxidation to MPP+

Paradoxically, CYP2D6 can also contribute to the bioactivation of MPTP. Research has demonstrated that when CYP2D6 is localized within mitochondria and supported by mitochondrial electron transfer proteins (adrenodoxin and adrenodoxin reductase), it can efficiently catalyze the oxidation of MPTP to the toxic MPP+ ion.[10][11] This finding is significant because it suggests that dopaminergic neurons possess an intrinsic enzymatic machinery capable of activating the pro-toxin, independent of astrocytic MAO-B.[10] Inhibition of CYP2D6 with agents like quinidine has been shown to attenuate MPTP-mediated toxicity in primary dopaminergic neurons.[11]

Formation of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol

Beyond the primary pathways of oxidation and N-demethylation, MPTP can undergo other modifications. One such transformation is the aromatic hydroxylation of the phenyl ring to produce phenolic metabolites. The compound 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol , also known as p-hydroxy-MPTP, is a known human metabolite of MPTP.[12]

The precise enzymatic pathway and quantitative significance of this hydroxylation are less clearly defined than the MPP+ and nor-MPTP routes. It is presumed to be catalyzed by cytochrome P450 enzymes, which are the primary catalysts for such aromatic hydroxylation reactions. However, studies using purified, mitochondrially-targeted CYP2D6 found the formation of hydroxylated MPTP to be a negligible side reaction, with MPP+ being the major product.[10] This suggests that while p-hydroxy-MPTP is a confirmed metabolite, its formation may be mediated by other P450 isoforms or occur in different cellular compartments, and it is likely a minor pathway compared to the bioactivation and N-demethylation routes. This metabolite represents a potential detoxification product, as the addition of a hydroxyl group typically increases polarity and facilitates further conjugation and excretion.

Visualization of Metabolic Pathways

The competing metabolic fates of MPTP are summarized in the diagram below.

Caption: Competing metabolic pathways of MPTP.

Quantitative Analysis of MPTP Metabolism

The enzymatic efficiency of the key metabolic pathways can be compared using kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum (Vmax), with a lower Km indicating higher enzyme affinity.

| Enzyme | Pathway | Substrate | Product | Apparent Km (µM) | Source |

| CYP2D6 | N-demethylation | MPTP | nor-MPTP | 39 - 48 | [8] |

| CYP1A2 | N-demethylation | MPTP | nor-MPTP | ~2246 | [8] |

| MAO-B | Oxidation | MPTP | MPDP+/MPP+ | Varies by tissue/species | N/A |

Note: Precise Km values for MAO-B with MPTP can vary significantly based on the experimental system (e.g., tissue source, species, purity of enzyme). However, it is well-established as a high-affinity substrate.

Experimental Methodologies

Investigating the metabolism of MPTP requires robust in vitro and analytical techniques. The following sections provide standardized protocols for key experiments.

Protocol: In Vitro Metabolism of MPTP using Human Liver Microsomes

This protocol is designed to assess the formation of metabolites like nor-MPTP and p-OH-MPTP catalyzed by cytochrome P450 enzymes.

Objective: To determine the rate of formation of MPTP metabolites in a system containing a full complement of hepatic P450 enzymes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

MPTP hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)

-

Incubator/shaking water bath set to 37°C

-

Microcentrifuge tubes and a refrigerated centrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare Master Mix: In a pre-chilled tube, prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Add HLM protein (final concentration typically 0.2-0.5 mg/mL) to the master mix. Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.

-

Initiate Reaction: Start the reaction by adding MPTP (from a stock solution, final concentrations typically ranging from 1 µM to 500 µM) to the pre-warmed HLM mixture. Vortex gently to mix.

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis.

-

Controls: Run parallel incubations without NADPH (to check for non-enzymatic degradation) and without MPTP (blank). To identify specific enzyme contributions, selective chemical inhibitors (e.g., quinidine for CYP2D6) can be included in separate incubations.[8]

Protocol: Analytical Quantification of MPTP and Metabolites via HPLC-MS/MS

Objective: To separate and quantify MPTP, MPP+, nor-MPTP, and p-OH-MPTP from an in vitro or in vivo sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5-7 minutes, hold, and then re-equilibrate. The gradient must be optimized to resolve the parent drug from its metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Parent Ion → Product Ion):

-

MPTP: m/z 174 → 117 or 159

-

MPP+: m/z 170 → 128[10]

-

nor-MPTP (PTP): m/z 160 → (Product ion to be determined empirically)

-

p-OH-MPTP: m/z 190 → (Product ion to be determined empirically)

-

-

Data Analysis: Construct calibration curves for each analyte using authentic standards. Quantify the concentration in unknown samples by interpolating from the standard curve.

Visualization of Experimental Workflow

Caption: Workflow for an in vitro MPTP metabolism assay.

Conclusion and Implications for Drug Development

The metabolism of MPTP is a classic example of how enzymatic processing dictates toxicological outcomes. The balance between MAO-B/CYP2D6-mediated bioactivation to MPP+ and CYP-mediated detoxification to compounds like nor-MPTP and p-OH-MPTP is a key determinant of neurotoxic potential. For researchers in drug development, understanding these pathways is paramount for several reasons:

-

Predicting Neurotoxicity: Screening new chemical entities for their potential to be metabolized by MAO-B or CYP2D6 into pyridinium ions can help flag potential neurotoxins early in development.

-

Understanding Drug-Drug Interactions: Co-administration of drugs that inhibit or induce key enzymes like CYP2D6 could alter the metabolism of environmental toxins that share structural similarities with MPTP, potentially increasing or decreasing an individual's risk of neurodegeneration.

-

Developing Neuroprotective Strategies: The MPTP model remains a cornerstone for testing neuroprotective therapies. MAO-B inhibitors are already used clinically in Parkinson's disease, a strategy directly informed by our understanding of MPTP metabolism.[4] Future strategies could target the modulation of CYP2D6 activity or enhance detoxification pathways.

References

-

Gilham, R., et al. (1997). Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. Xenobiotica, 27(1), 111-25. [Link]

-

Bavassanjav, D., et al. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 288(6), 3873–3887. [Link]

-

Rollema, H., et al. (1985). HPLC-assay With Electrochemical Detection for the Neurotoxin MPTP, Its Metabolite MPP+ and MPTP-analogues in Biological Samples After Purification Over Sephadex G10. Life Sciences, 37(17), 1633-40. [Link]

-

Gaytan, B. C., et al. (2011). Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry. International Journal of Analytical Chemistry, 2011, 230796. [Link]

-

Avadhani, N. G., et al. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. The Journal of biological chemistry, 288(6), 3873-87. [Link]

-

Coleman, T., et al. (1996). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is N-demethylated by cytochromes P450 2D6, 1A2 and 3A4--implications for susceptibility to Parkinson's disease. Journal of Pharmacology and Experimental Therapeutics, 277(2), 685-90. [Link]

-

Mann, A., & Tyndale, R. F. (2001). Characterization and localization of cytochrome P450 mediated metabolism of MPTP to nor-MPTP in mouse brain: relevance to Parkinson's disease. Neurotoxicity Research, 3(4), 369-80. [Link]

-

Przedborski, S., & Ischiropoulos, H. (2001). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Retrieved from [Link].

-

Jackson-Lewis, V., & Przedborski, S. (2007). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's disease, 9(1), 1-10. [Link]

-

Weingarten, H. L. (1988). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridin (MPTP): One Designer Drug and Serendipity. Journal of Forensic Sciences, 33(2), 588-595. [Link]

-

ResearchGate. (n.d.). The chemical conversion of MPTP (1-Methyl-4-phenyl1,2,3,6 tetra-hydro pyridine) to MPP + (1-Methyl-4phenyl pyridinium ion) by Mono-amine oxidase B (MAO-B). [Image]. Retrieved from [Link]

-

Office of Justice Programs. (1988). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridin (MPTP): One Designer Drug and Serendipity. NCJRS Virtual Library. [Link]

-

Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. [Link]

Sources

- 1. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridin (MPTP): One Designer Drug and Serendipity | Office of Justice Programs [ojp.gov]

- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is N-demethylated by cytochromes P450 2D6, 1A2 and 3A4--implications for susceptibility to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and localization of cytochrome P450 mediated metabolism of MPTP to nor-MPTP in mouse brain: relevance to Parkinson's disease [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | C12H15NO | CID 95056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the solubility of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, a significant metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Understanding the solubility of this compound is critical for researchers in the fields of neurotoxicology, pharmacology, and drug development. This guide will delve into the theoretical and practical aspects of its solubility, offering detailed experimental protocols and insights into the broader implications for pharmaceutical research.

Introduction: The Significance of a Metabolite's Solubility

Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, also known as 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol, is a hydroxylated metabolite of MPTP. MPTP is a potent neurotoxin known to induce symptoms of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[1] The metabolism of MPTP is a critical area of study, as its metabolites are directly implicated in its neurotoxic effects.

The solubility of a drug candidate or its metabolites is a fundamental physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For orally administered drugs, dissolution is often the rate-limiting step for absorption and subsequent bioavailability.[3] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of effective therapeutics.[4] Therefore, a thorough understanding and characterization of the solubility of compounds like Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is paramount for assessing its potential pharmacological and toxicological effects.

This guide will provide a detailed exploration of the methodologies used to determine the solubility of such compounds, contextualized within the broader landscape of drug discovery and development. While specific experimental solubility data for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is not extensively available in the public domain, this guide will utilize data from its parent compound, MPTP, as a relevant analogue to illustrate the principles and techniques of solubility assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is essential for any solubility investigation. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [5] |

| Molecular Weight | 189.25 g/mol | [5] |

| IUPAC Name | 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol | [5] |

| CAS Number | 5233-54-5 | [5] |

| Synonyms | Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol, p-hydroxy-MPTP | [5] |

| Computed XLogP3 | 2.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Metabolic Pathway of MPTP

The biotransformation of MPTP is a critical process that leads to the formation of its neurotoxic metabolite, 1-methyl-4-phenylpyridinium (MPP⁺). Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a product of the metabolism of MPTP. Understanding this pathway provides context for the importance of characterizing each metabolite.

The metabolic conversion of MPTP primarily involves two key enzymes: monoamine oxidase B (MAO-B) and cytochrome P450 enzymes.[1][6]

Caption: Metabolic pathway of MPTP.

Solubility Data: An Analog Approach

| Solvent | Solubility | Source |

| Water | 10 mg/mL | [4] |

| DMSO | Soluble | [4] |

| Water | ≥ 100 mg/mL | [7] |

| DMSO | 12 mg/mL (with ultrasonic and warming) | [8] |

Note: The difference in reported aqueous solubility may be due to variations in experimental conditions or the use of "≥" to indicate that saturation was not reached.

Experimental Protocols for Solubility Determination

To address the need for accurate solubility data in drug development, two primary types of assays are employed: thermodynamic and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound, representing the point at which a solution is saturated with the solute. It is a low-throughput but highly accurate method, crucial for late-stage drug development.

Principle: An excess of the solid compound is equilibrated with the solvent over a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow:

Caption: Thermodynamic solubility assay workflow.

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). This will be used to create a standard curve.

-

-

Sample Preparation:

-

Add an excess amount of the solid test compound (e.g., 1-2 mg) to a known volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a suitable container (e.g., a glass vial).

-

-

Equilibration:

-

Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring that no solid particles are disturbed. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a series of calibration standards by diluting the stock solution in the same solvent used for the assay.

-

Analyze the supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve.

-

Kinetic Solubility Assay

This high-throughput method is widely used in early drug discovery to screen large numbers of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated organic stock solution into an aqueous buffer.

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The resulting precipitation is allowed to proceed for a short period, and the concentration of the compound remaining in the solution is measured.

Step-by-Step Protocol:

-

Preparation of Compound Plate:

-

Prepare a stock solution of the test compound in 100% DMSO (e.g., at 10 mM).

-

In a 96-well plate, serially dilute the stock solution with DMSO to create a range of concentrations.

-

-

Assay Execution:

-

Add a small volume of the DMSO stock solutions (e.g., 1-2 µL) to a larger volume of the aqueous buffer (e.g., 100-200 µL) in a separate 96-well plate. This rapid change in solvent polarity induces precipitation.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

-

Analysis:

-

The amount of precipitated material can be measured directly using nephelometry (light scattering) or turbidimetry.

-

Alternatively, the plate can be filtered or centrifuged to remove the precipitate, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or LC-MS.

-

Conclusion: A Call for Further Investigation

The solubility of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a critical parameter that warrants further investigation. While this guide has provided a comprehensive framework for understanding and determining its solubility, the lack of specific experimental data highlights a significant knowledge gap in the scientific literature. The provided protocols for thermodynamic and kinetic solubility assays offer robust methodologies for researchers to generate this much-needed data. By applying these techniques, the scientific community can gain a deeper understanding of the ADME properties of this important MPTP metabolite, ultimately contributing to a more complete picture of its role in neurotoxicity and its potential relevance in drug development.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Ramsden, D. B., & Tipton, K. F. (2009). Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization. Journal of neural transmission (Vienna, Austria : 1996), 116(11), 1397–1407. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1388, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 19). MPTP. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure, pharmacokinetics and pharmacodynamics of MPTP in the CNS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95056, 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

de Oliveira, A. C., de Faria, R. M., de Souza, J., & de Souza, M. V. N. (2020). The Importance of Solubility for New Drug Molecules. Revista Virtual de Química, 12(4), 837-851. [Link]

Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-DOPA pharmacokinetics in the MPTP-lesioned macaque model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol | C12H15NO | CID 95056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. biopioneer.com.tw [biopioneer.com.tw]

An In-depth Technical Guide to the Physical Characteristics of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document consolidates available data on its structural, physical, and spectral properties, offering a critical resource for scientists working with this molecule. While experimental data for some properties are limited, this guide presents a combination of computed predictions and available empirical data to facilitate further research and application.

Chemical Identity and Structure

4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol, also known by its CAS Registry Number 5233-54-5, is a derivative of tetrahydropyridine containing a phenol moiety. Its unique structure, featuring both a basic nitrogen atom and an acidic phenolic hydroxyl group, suggests a range of potential chemical interactions and applications.

The fundamental identification parameters for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol | PubChem[1] |

| CAS Number | 5233-54-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₅NO | PubChem[1] |

| Molecular Weight | 189.25 g/mol | PubChem[1] |

| InChI | InChI=1S/C12H15NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3 | PubChem[1] |

| SMILES | CN1CCC(=CC1)C2=CC=C(C=C2)O | PubChem[1] |

Molecular Structure

The two-dimensional structure of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol is depicted below. This visualization is crucial for understanding its chemical reactivity and steric properties.

Caption: 2D structure of 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. It is important to distinguish between experimentally determined values and computationally predicted data. For many properties of this specific compound, only predicted values are currently available in public databases.

| Property | Value | Data Type | Source |

| Melting Point | Not available | - | - |

| Boiling Point | 324.6°C at 760 mmHg | Predicted | ChemNet[2] |

| Density | 1.104 g/cm³ | Predicted | ChemNet[2] |

| Flash Point | 163.6°C | Predicted | ChemNet[2] |

| pKa | 10.25 ± 0.30 (acidic, phenolic OH) | Predicted | - |

| Physical Appearance | Solid (inferred) | - | - |

Solubility Profile

-

Polar Protic Solvents (e.g., water, ethanol): The presence of the phenolic hydroxyl group and the tertiary amine suggests that the compound will exhibit some solubility in polar protic solvents through hydrogen bonding. The hydrochloride salt of a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, is soluble in water, suggesting that the protonated form of the target molecule would also have enhanced aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in polar aprotic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is expected due to the polar functional groups.

For drug development purposes, it is crucial to experimentally determine the solubility in aqueous buffers at various pH values, as the ionization state of both the phenol and the tertiary amine will significantly influence solubility.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a chemical compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The key fragments observed are:

-

m/z 189: This corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

m/z 188: Likely represents the [M-H]⁺ fragment.

-

m/z 122: A significant fragment, the identity of which would require further fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)phenol are not available in public databases. However, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure:

-

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the phenol ring are expected in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to characteristic splitting patterns.

-

Vinyl Proton: A signal for the proton on the double bond of the tetrahydropyridine ring would likely appear in the olefinic region (δ 5.0-6.0 ppm).

-

Aliphatic Protons: Protons on the saturated carbons of the tetrahydropyridine ring will resonate in the upfield region (δ 2.0-4.0 ppm).

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected, likely in the δ 2.0-2.5 ppm range.

-

Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which will be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the six carbons of the phenol ring are expected in the δ 110-160 ppm region.

-

Olefinic Carbons: Two signals for the carbons of the C=C double bond in the tetrahydropyridine ring would be present.

-

Aliphatic Carbons: Signals for the saturated carbons of the tetrahydropyridine ring.

-

N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen.

-

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. The expected characteristic absorption bands based on the functional groups present are:

-